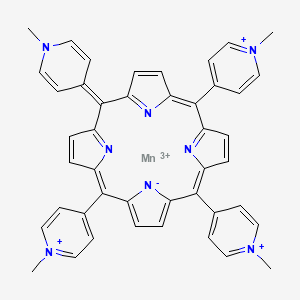

Mnt4MPyP

Übersicht

Beschreibung

Mnt4MPyP is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a metalloporphyrin complex that has been synthesized using a unique method, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Wissenschaftliche Forschungsanwendungen

- Mnt4MPyP enhances the cytotoxicity of pharmacological ascorbate (vitamin C) in cancer cells. Ascorbate acts as an electron donor to generate hydrogen peroxide (H₂O₂), which is toxic to tumor cells. Mnt4MPyP increases the rate of ascorbate oxidation, leading to higher H₂O₂ production and improved cancer cell killing .

- Mnt4MPyP serves as an SOD mimic. It efficiently decomposes superoxide radicals (O₂⁻·) in liposomes. Its catalytic activity is comparable to natural SOD enzymes, making it a promising candidate for antioxidant therapies .

- Researchers have incorporated Mnt4MPyP into niosomes (nano-sized nonionic surfactant particles) to explore its effects on drug delivery systems. By leveraging its unique properties, Mnt4MPyP could enhance drug delivery efficiency .

- Mnt4MPyP exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its anti-inflammatory effects make it relevant for conditions associated with inflammation .

- Due to its antioxidant activity, Mnt4MPyP has been investigated for potential neuroprotective effects. It may mitigate oxidative stress in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .

- Porphyrins, including Mnt4MPyP, are used in PDT. When exposed to light, they generate reactive oxygen species (ROS) that selectively damage cancer cells. Mnt4MPyP’s unique properties make it a candidate for PDT applications .

Cancer Therapy Enhancement

Superoxide Dismutase (SOD) Mimic

Drug Delivery Systems

Antioxidant and Anti-Inflammatory Properties

Neurodegenerative Diseases

Photodynamic Therapy (PDT)

Eigenschaften

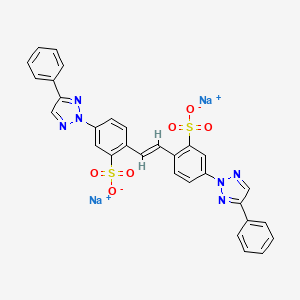

IUPAC Name |

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUMBUVHIHVYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36MnN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mnt4MPyP | |

CAS RN |

70649-54-6 | |

| Record name | Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

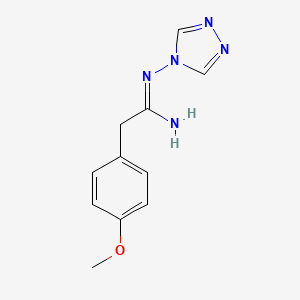

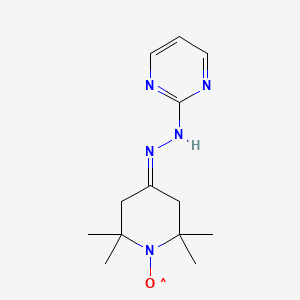

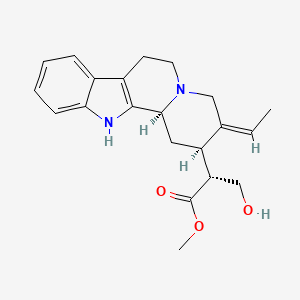

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?

A1: MnT4MPyP (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].

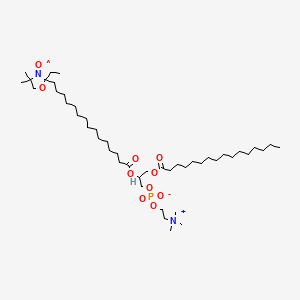

Q2: How does MnT4MPyP interact with liposomes and other drug delivery systems?

A2: The cationic nature of MnT4MPyP allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of MnT4MPyP in vivo []. Studies have shown that when incorporated into liposomes or niosomes, MnT4MPyP retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes MnT4MPyP-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.

Q3: What is the role of MnT4MPyP in enhancing the effects of radiotherapy?

A3: MnT4MPyP acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the MnT4MPyP-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].

Q4: What are the limitations of using MnT4MPyP in a clinical setting?

A4: Although MnT4MPyP exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to MnT4MPyP [].

Q5: How is the efficacy of MnT4MPyP assessed in preclinical studies?

A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of MnT4MPyP. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of MnT4MPyP on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of MnT4MPyP on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of MnT4MPyP and guiding further clinical development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)